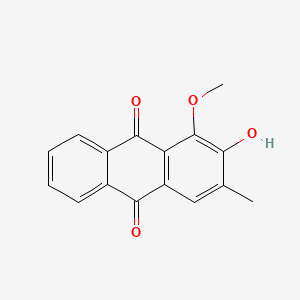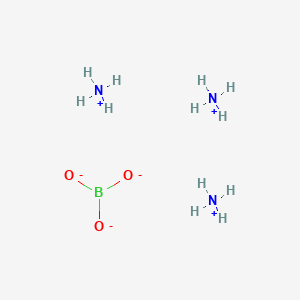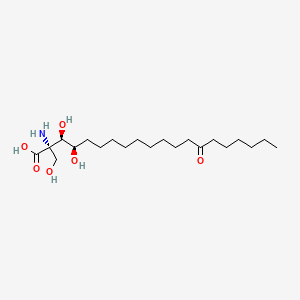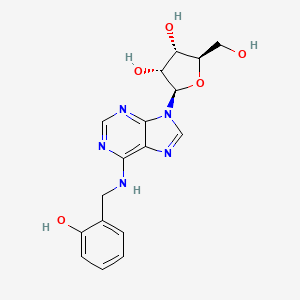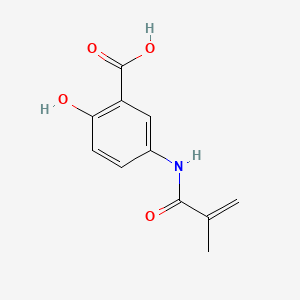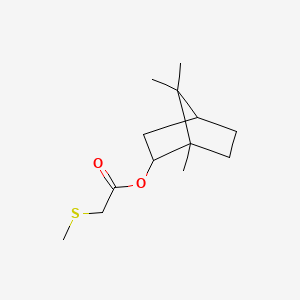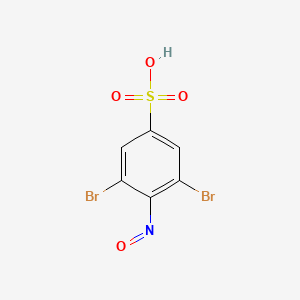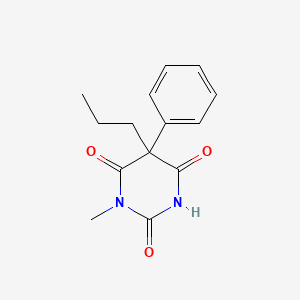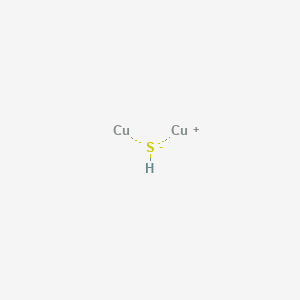
N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE
Overview
Description
N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE is a complex organic compound with a unique structure that includes a quinoline moiety substituted with hexyloxy and methoxy groups
Preparation Methods
The synthesis of N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE involves multiple steps. The general synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the hexyloxy and methoxy groups at the desired positions.
Attachment of the Pentanediamine Moiety: The final step involves the attachment of the pentanediamine moiety to the substituted quinoline core through a series of amination reactions.
Chemical Reactions Analysis
N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.
Amination: The pentanediamine moiety can participate in further amination reactions to form more complex derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the pentanediamine moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N4-(5-(HEXYLOXY)-6-METHOXY-4-METHYL-8-QUINOLINYL)-1,4-PENTANEDIAMINE include:
1,4-Pentanediamine, N1,N1-diethyl-: This compound has a similar pentanediamine core but different substituents on the quinoline moiety.
N4-(5-Chloro-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine: This compound has a chloro substituent instead of hexyloxy and methoxy groups.
1,4-Pentanediamine, N1,N4-bis(3-aminopropyl)-: This compound has additional amine groups attached to the pentanediamine core.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-(5-hexoxy-6-methoxy-4-methylquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-5-6-7-8-14-27-22-19(26-4)15-18(25-17(3)10-9-12-23)21-20(22)16(2)11-13-24-21/h11,13,15,17,25H,5-10,12,14,23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIBJGVCLJKGFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C2=NC=CC(=C12)C)NC(C)CCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94388-52-0 (phosphate(1:2)salt) | |
| Record name | WR 242511 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301001947 | |
| Record name | N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81358-96-5 | |
| Record name | WR 242511 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081358965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~4~-[5-(Hexyloxy)-6-methoxy-4-methylquinolin-8-yl]pentane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)
![N-[[6-cyano-5-(ethylamino)-3-methyl-2-pyrazinyl]methyl]-N-phenylacetamide](/img/structure/B1214072.png)
